2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride
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Overview
Description
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride is a chemical compound with the molecular formula C14H22N2 It is a derivative of piperidine, a heterocyclic amine, and is characterized by the presence of a benzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride typically involves the reaction of 1-benzylpiperidine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product, and the process is scaled up to meet commercial demand .
Chemical Reactions Analysis
Types of Reactions
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperidine: A related compound with similar structural features but different chemical properties.
4-Benzylpiperidinecarboxamide hydrochloride: Another derivative of piperidine with distinct applications.
2-(1-Ethylpiperidin-4-yl)ethanamine: A compound with a similar piperidine core but different substituents.
Uniqueness
2-(1-Benzylpiperidin-4-YL)ethanaminedihydrochloride is unique due to its specific combination of a benzyl group and an ethanamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C14H24Cl2N2 |
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Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H22N2.2ClH/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14;;/h1-5,13H,6-12,15H2;2*1H |
InChI Key |
RAYIZNFJPYNOLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCN)CC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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